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Compound of Interest |

2-(Furan-2-yl)-3,3-
Compound Name:

dimethylazetidine
CAS No.: 1874469-08-5
Cat. No.: B1383772

Get Quote

The pursuit of novel chemical entities with therapeutic potential frequently involves the strategic

combination of "privileged" structural motifs. The furan ring, a five-membered aromatic
heterocycle, is a constituent of numerous natural products and approved drugs, prized for its
ability to engage in various biological interactions and its synthetic versatility.[1] Furan
derivatives have demonstrated a wide pharmacological spectrum, including antimicrobial,
anticancer, and anti-inflammatory activities.[2][3]

Concurrently, small, strained rings like azetidine have garnered significant interest as
bioisosteres and conformational constraints in drug design. The azetidine scaffold can improve
physicochemical properties such as solubility and metabolic stability while providing a rigid
vector for substituent orientation, thereby enhancing binding affinity and selectivity for biological
targets. The incorporation of gem-dimethyl groups on the azetidine ring, as seen in the title
compound, further restricts conformational flexibility, a strategy proven effective in optimizing
ligand-receptor interactions.[4] The synthesis of 2-(Furan-2-yl)-3,3-dimethylazetidine
represents a logical fusion of these two valuable pharmacophores, creating a novel scaffold for
exploring uncharted chemical space.
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Molecular Identification and Physicochemical
Properties

The definitive identification of a chemical entity is paramount for its study and application. 2-
(Furan-2-yl)-3,3-dimethylazetidine is a unique structure combining an aromatic furan ring with
a saturated, substituted four-membered nitrogen heterocycle.

Structural and Chemical Identifiers

The fundamental properties and identifiers for this compound are summarized below. The
Simplified Molecular Input Line Entry System (SMILES) string provides a machine-readable line
notation of the structure.[5]

Identifier Value Source

2-(Furan-2-yl)-3,3-

Compound Name ] o
dimethylazetidine

Molecular Formula CoH13NO [6]

SMILES String CCI1(CNC1C2=CC=C02)C [6]
YERKSMSQXWCIAA-

InChl Key [6]
UHFFFAOYSA-N

Monoisotopic Mass 151.09972 Da [6]

Predicted XlogP 1.4 [6]

Chemical Structure Diagram

A 2D representation of the molecular structure is essential for visualizing the spatial
arrangement of atoms and functional groups.

Caption: 2D structure of 2-(Furan-2-yl)-3,3-dimethylazetidine.

Proposed Retrosynthetic Analysis and Synthetic
Protocol
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While a direct, published synthesis for 2-(Furan-2-yl)-3,3-dimethylazetidine is not readily
available in the reviewed literature, a plausible and robust synthetic route can be designed
based on well-established methodologies for constructing azetidine and furan-containing
molecules.[7][8] The proposed strategy involves the formation of an N-protected 3,3-
dimethylazetidin-2-one intermediate, followed by reduction and coupling with a furan moiety.

Retrosynthetic Strategy Workflow

The causality behind this multi-step approach is to build the strained azetidine ring first from
readily available starting materials and then introduce the furan group, which is robust to the
conditions of the final deprotection step.

Caption: Retrosynthetic analysis for the proposed synthesis.

Detailed Experimental Protocol (Proposed)

This protocol is a self-validating system; successful isolation and characterization of each
intermediate confirms the efficacy of the preceding step before committing resources to the
next transformation.

Step 1: Synthesis of N-Benzyl-3-bromo-2,2-dimethylpropanamide

» Reaction Setup: To a stirred solution of benzylamine (1.1 eq) and triethylamine (1.5 eq) in
anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under a nitrogen atmosphere, add a
solution of 3-bromo-2,2-dimethylpropanoyl chloride (1.0 eq) in DCM dropwise over 30
minutes.

¢ Reaction Execution: Allow the mixture to warm to room temperature and stir for 12 hours.
Monitor reaction progress by Thin Layer Chromatography (TLC).

o Work-up & Purification: Quench the reaction with saturated aqueous NaHCOs solution.
Separate the organic layer, wash with brine, dry over anhydrous Na2SOa4, and concentrate
under reduced pressure. Purify the crude product by flash column chromatography on silica

gel.

Step 2: Synthesis of 1-Benzyl-3,3-dimethylazetidin-2-one
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e Reaction Setup: Dissolve the amide from Step 1 (1.0 eq) in anhydrous tetrahydrofuran (THF,
0.1 M). Cool the solution to -78 °C under nitrogen.

» Reaction Execution: Add a solution of sodium bis(trimethylsilyl)lamide (NaHMDS, 1.2 eq) in
THF dropwise. Maintain the temperature at -78 °C for 1 hour, then allow the reaction to warm
to room temperature and stir for 16 hours. This intramolecular cyclization is driven by the
formation of the stable four-membered ring.[8]

o Work-up & Purification: Quench carefully with water. Extract the product with ethyl acetate
(3x). Combine the organic layers, wash with brine, dry over anhydrous Na=SOas, and
concentrate. Purify via column chromatography.

Step 3: Synthesis of 1-Benzyl-2-(furan-2-yl)-3,3-dimethylazetidine

o Reaction Setup: Prepare the Grignard reagent by adding 2-bromofuran (1.5 eq) to a
suspension of magnesium turnings (1.6 eq) in anhydrous THF under nitrogen.

» Reaction Execution: Cool the solution of the azetidin-2-one from Step 2 (1.0 eq) in
anhydrous THF to 0 °C. Add the freshly prepared 2-furylmagnesium bromide solution
dropwise. Stir at 0 °C for 2 hours, then at room temperature for 4 hours. The initial adduct will
be a hemiaminal which is unstable.

e Reduction: Cool the reaction mixture to 0 °C and slowly add a reducing agent such as
triethylsilane (2.0 eq) followed by a Lewis acid like trifluoroacetic acid (2.0 eq) to reduce the
intermediate iminium ion to the final azetidine.

o Work-up & Purification: Quench with saturated aqueous NH4Cl. Extract with ethyl acetate,
wash with brine, dry, and concentrate. Purify by column chromatography.

Step 4: Deprotection to yield 2-(Furan-2-yl)-3,3-dimethylazetidine
» Reaction Setup: Dissolve the N-benzyl protected azetidine (1.0 eq) from Step 3 in methanol.

e Reaction Execution: Add Palladium on carbon (10 wt. %) to the solution. Subject the mixture
to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature
for 24 hours.
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o Work-up & Purification: Filter the reaction mixture through a pad of Celite to remove the
catalyst, washing with methanol. Concentrate the filtrate under reduced pressure to yield the
final product. Further purification can be achieved if necessary via chromatography or
distillation.

Anticipated Spectroscopic Data

The structural confirmation of the final compound would rely on standard spectroscopic
techniques. The following table outlines the expected key signals.

Technique Expected Observations

Signals for two methyl singlets, diastereotopic

protons of the azetidine CHz, a methine proton

1H NMR
adjacent to the furan, an N-H proton, and three
distinct signals for the furan ring protons.
Resonances for two methyl carbons, the

13C NMR quaternary carbon, two azetidine ring carbons,
and four distinct carbons of the furan ring.
Calculated m/z for [M+H]*: 152.1070. Found

HRMS (ESI)

value should be within +5 ppm.[6]

Rationale and Applications in Drug Discovery

The strategic design of 2-(Furan-2-yl)-3,3-dimethylazetidine makes it a compelling scaffold
for medicinal chemistry programs.

» Bioisosterism and Scaffold Hopping: The furan ring is a well-known bioisostere for phenyl
and thiophene rings, allowing for "scaffold hopping"” to create novel intellectual property and
modulate properties like metabolism and solubility.[3]

o Conformational Rigidity: The 3,3-dimethylazetidine core provides a rigid framework that locks
the furan substituent into a more defined spatial orientation. This can reduce the entropic
penalty upon binding to a biological target, potentially leading to higher affinity. This principle
has been successfully applied in analogues of other bioactive compounds.[4][9]
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» Vector for Library Development: The secondary amine of the azetidine ring serves as a
versatile chemical handle for further modification. It can be readily acylated, alkylated, or
used in reductive amination to generate a diverse library of analogues for structure-activity
relationship (SAR) studies.

Drug Discovery Workflow

The integration of this scaffold into a drug discovery pipeline would follow a logical progression
from initial screening to lead optimization.
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Caption: General workflow for furan-azetidine based drug discovery.

© 2026 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/product/b1383772/docs?utm_src=pdf-body-img#introduction-the-strategic-integration-of-furan-and-azetidine-scaffolds
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1383772?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Given the known bioactivities of furan-containing molecules, this scaffold could be particularly
promising for developing novel agents in oncology, as inhibitors of viral proteases, or as
antibacterial agents.[2][10]

Conclusion

2-(Furan-2-yl)-3,3-dimethylazetidine is a novel and synthetically accessible chemical scaffold
with significant potential for drug discovery. By combining the favorable biological profile of the
furan moiety with the conformationally rigid 3,3-dimethylazetidine core, it offers a unique
starting point for the development of next-generation therapeutic agents. The proposed
synthetic route provides a clear pathway for its preparation, and the versatile secondary amine
handle allows for extensive chemical elaboration. This guide serves as a foundational resource
for researchers aiming to leverage this promising scaffold in their medicinal chemistry
endeavors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
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